Anthracene-9,10-dicarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,10-Anthracenedicarboxaldehyde (ADCA) is a small organic molecule with the chemical formula C₁₆H₁₀O₂. It is a white to pale yellow solid that is slightly soluble in common organic solvents.

Researchers have developed various methods for synthesizing ADCA, including:

- Oxidation of anthracene with various oxidizing agents such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂) [].

- Vilsmeier-Haaf formylation of anthracene using formamide and phosphorus oxychloride (POCl₃) [].

These methods allow researchers to obtain ADCA for further study and exploration of its properties.

Potential Applications:

The unique structure and properties of ADCA make it a potential candidate for various scientific research applications, including:

- Organic electronics: ADCA can be used as a building block for the synthesis of organic semiconductors, which are materials that can conduct electricity. Researchers are investigating the use of ADCA-based materials in organic light-emitting diodes (OLEDs) and organic solar cells [, ].

- Biomedical research: ADCA has been shown to exhibit some antitumor and antibacterial activities, making it a potential candidate for further development in these areas. However, more research is needed to explore its efficacy and safety [, ].

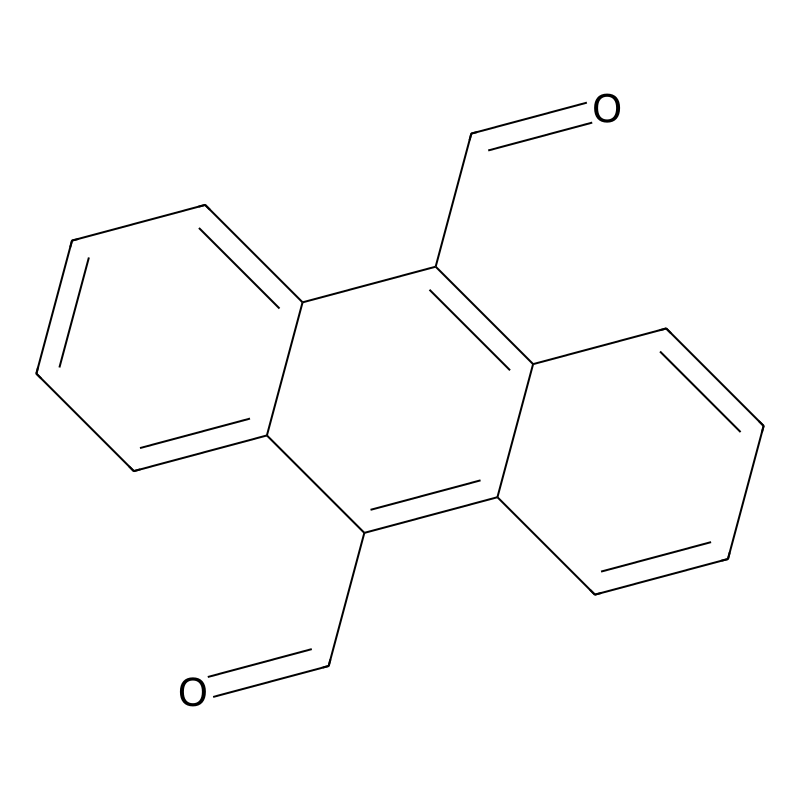

Anthracene-9,10-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of anthracene, characterized by the presence of two formyl groups located at the 9 and 10 positions of the anthracene ring. This compound typically appears as yellow crystalline solids and is soluble in common organic solvents, making it a versatile building block in organic synthesis and materials science .

- Oxidation: It can be oxidized to yield anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The formyl groups can be reduced to hydroxymethyl or methyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The aldehyde groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups via reagents like Grignard reagents or organolithium compounds .

Research indicates that anthracene-9,10-dicarbaldehyde exhibits potential biological activities, particularly in drug development. It has been explored for its use as a fluorescent probe in biological imaging, which can help visualize cellular processes. Additionally, derivatives of this compound have shown anticancer activity in experimental models, indicating its potential therapeutic applications .

The primary method for synthesizing anthracene-9,10-dicarbaldehyde is through the Vilsmeier-Haack reaction, which involves the formylation of anthracene. The process includes:

- Formation of Vilsmeier Reagent: This is achieved by reacting phosphorus oxychloride with dimethylformamide.

- Formylation Reaction: Anthracene is then treated with this reagent to introduce the formyl groups at the 9 and 10 positions.

Alternative methods may include variations in reaction conditions to optimize yield and purity, particularly for industrial applications .

Anthracene-9,10-dicarbaldehyde has a wide range of applications across various fields:

- Chemistry: It serves as a key building block for synthesizing complex organic molecules and studying photophysical properties.

- Biology: Employed in developing fluorescent probes for imaging biological systems.

- Medicine: Investigated for potential use in drug design due to its unique structural properties.

- Industry: Utilized in producing dyes, pigments, and organic semiconductors .

Studies have shown that anthracene-9,10-dicarbaldehyde can form supramolecular assemblies due to its structure. These assemblies are formed through non-covalent interactions between molecules, which are crucial in materials science and nanotechnology. The compound's ability to interact with various substrates allows it to participate in complex molecular architectures .

Anthracene-9,10-dicarbaldehyde shares structural similarities with other anthracene derivatives but possesses unique features due to its two aldehyde groups. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Anthracene | Base structure without functional groups | Simple hydrocarbon structure |

| Anthracene-9-carbaldehyde | One formyl group at position 9 | Less reactive than anthracene-9,10-dicarbaldehyde |

| 9,10-Anthraquinone | Oxidized derivative with ketone groups | Exhibits different reactivity and properties |

| Anthracene-9,10-dimethanol | Two hydroxymethyl groups instead of aldehydes | Alters solubility and reactivity |

Anthracene-9,10-dicarbaldehyde's dual aldehyde functionality enhances its reactivity compared to similar compounds, making it particularly valuable for synthetic applications and biological studies .

Anthracene-9,10-dicarbaldehyde (C₁₆H₁₀O₂) is a polycyclic aromatic hydrocarbon derivative classified as an acene-9,10-dialdehyde. Its systematic IUPAC name, anthracene-9,10-dicarbaldehyde, reflects the positions of the two aldehyde (-CHO) groups on the central ring of the anthracene core. The molecule’s planar structure enables extended π-conjugation, distinguishing it from monoaldehyde derivatives like anthracene-9-carbaldehyde.

Historical Development and Discovery

The compound’s synthesis was first reported in the late 20th century, with significant advancements in the 1990s. A landmark multistep synthesis via dispiro-oxirane intermediates was patented in 1999 (US4211726A), enabling scalable production. Recent eco-friendly protocols using 9,10-dibromoanthracene and lithium-halogen exchange reactions have improved yields to ~47%.

Significance in Organic Chemistry and Materials Science

Anthracene-9,10-dicarbaldehyde serves as a critical building block for:

- Covalent organic frameworks (COFs) with tunable optoelectronic properties

- Dynamic combinatorial libraries for G-quadruplex DNA ligand discovery

- Fluorescent polymers exhibiting aggregation-induced emission (AIE)

Its dual aldehyde functionality facilitates diverse covalent bonding strategies, making it indispensable in supramolecular chemistry.

Molecular Identity and IUPAC Designation

| Property | Value |

|---|---|

| IUPAC Name | Anthracene-9,10-dicarbaldehyde |

| Molecular Formula | C₁₆H₁₀O₂ |

| Molecular Weight | 234.25 g/mol |

| CAS Registry Number | 7044-91-9 |

| SMILES | O=CC1=C2C=CC=CC2=C(C=O)C2=C1C=CC=C2 |

| InChI Key | SBRUFOSORMQHES-UHFFFAOYSA-N |

Data sourced from PubChem and ChemSpider.

Planar Anthracene Core with Aldehyde Substituents

Anthracene-9,10-dicarbaldehyde features a planar anthracene core consisting of three linearly fused benzene rings, with two aldehyde groups (-CHO) attached at the 9 and 10 positions [1]. The molecular formula of this compound is C₁₆H₁₀O₂, with a molecular weight of 234.25 g/mol [2]. The anthracene backbone provides a rigid, planar framework that serves as the foundation for the compound's structural integrity and chemical behavior [3].

The aldehyde substituents at positions 9 and 10 extend the π-conjugation of the anthracene core, creating an extended aromatic system that influences the compound's electronic properties [6]. These aldehyde groups are positioned symmetrically on opposite sides of the central ring of the anthracene core, maintaining the overall planar geometry of the molecule [1]. This structural arrangement contributes to the compound's unique chemical reactivity and physical characteristics [3].

Bond Characteristics and Molecular Geometry

The molecular geometry of anthracene-9,10-dicarbaldehyde is characterized by its planar configuration, with the aldehyde groups positioned in the same plane as the anthracene core [6]. This planarity is maintained by the sp² hybridization of the carbon atoms in both the anthracene core and the aldehyde groups [1]. The carbon-carbon bond lengths within the anthracene framework follow the typical pattern observed in polycyclic aromatic hydrocarbons, with alternating shorter and longer bonds reflecting the resonance structure of the aromatic system [3].

The carbonyl (C=O) bonds of the aldehyde groups exhibit the characteristic double bond nature, with bond lengths typically around 1.2 Å, though specific crystallographic data for this compound is limited in the literature [8]. The carbon atoms of the aldehyde groups are connected to the anthracene core through single bonds, allowing for potential rotational freedom [1]. However, the conjugation between the π-systems of the aldehyde groups and the anthracene core restricts this rotation, maintaining the planar configuration that maximizes orbital overlap and electronic delocalization [3].

Crystallographic Properties

Anthracene-9,10-dicarbaldehyde typically crystallizes in a monoclinic crystal system, though detailed crystallographic parameters such as space group and unit cell dimensions are not extensively documented in the accessible literature [17]. The crystal packing is influenced by various intermolecular interactions, including π-π stacking between the planar anthracene cores and potential hydrogen bonding involving the aldehyde oxygen atoms [8].

The crystalline structure exhibits characteristic X-ray diffraction patterns that reflect the molecular arrangement and packing within the crystal lattice [17]. While specific bond angles and atomic coordinates from single-crystal X-ray diffraction studies are not widely reported for this compound, the overall crystal structure is expected to maintain the planar geometry of the individual molecules, with the packing arrangement optimized to accommodate the aldehyde substituents [8].

Physical Properties

Physical State and Appearance

At room temperature (20°C), anthracene-9,10-dicarbaldehyde exists as a solid [2]. The compound appears as a light yellow to brown crystalline powder or crystal [5]. This coloration is characteristic of many anthracene derivatives and results from the extended π-conjugation system that absorbs light in the visible spectrum [2]. The crystalline nature of the compound reflects its ordered molecular arrangement in the solid state, consistent with its well-defined molecular structure [5].

Melting Point (244-245°C) and Thermal Characteristics

Anthracene-9,10-dicarbaldehyde exhibits a well-defined melting point in the range of 244-245°C, as consistently reported across multiple sources [7] [9] [10]. This relatively high melting point indicates strong intermolecular forces in the crystalline state, likely including π-π stacking interactions between the planar anthracene cores and potential dipole-dipole interactions involving the aldehyde groups [7].

The thermal behavior of the compound is characterized by its stability at room temperature and gradual phase transition upon heating [10]. Differential scanning calorimetry (DSC) would typically show a sharp endothermic peak corresponding to the melting transition, though specific DSC data for this compound is not extensively documented in the accessible literature [9]. The high melting point also suggests that the compound maintains its structural integrity across a wide temperature range before undergoing phase transition [7].

Boiling Point (471.2°C at 760 mmHg)

The boiling point of anthracene-9,10-dicarbaldehyde is reported to be 471.2°C at standard atmospheric pressure (760 mmHg) [7]. This exceptionally high boiling point is consistent with the compound's molecular weight and the strong intermolecular forces present in both its solid and liquid states [9]. The substantial energy required to overcome these intermolecular attractions and convert the compound from liquid to vapor phase explains this elevated boiling point [7].

It should be noted that due to this high boiling point, the compound may undergo thermal decomposition before reaching its boiling point under normal conditions [21]. Therefore, techniques such as vacuum distillation might be necessary for purification processes that require phase transitions [7].

Density (1.3 g/cm³) and Mass Properties

Anthracene-9,10-dicarbaldehyde has a density of approximately 1.3 g/cm³, indicating that it is denser than water [7]. This density value reflects the efficient packing of the planar molecules in the crystalline state and the relatively high molecular weight of the compound [9]. The density parameter is important for various applications and calculations involving mass-volume relationships [7].

The molar mass of 234.25 g/mol, combined with this density value, provides essential information for stoichiometric calculations and formulation processes involving this compound [2]. The mass properties of anthracene-9,10-dicarbaldehyde are consistent with its molecular structure, featuring the anthracene core (C₁₄H₁₀) with two additional aldehyde groups (2 × CHO) [3].

Refractive Index (1.773)

The refractive index of anthracene-9,10-dicarbaldehyde is reported to be 1.773, which is relatively high compared to many organic compounds [22]. This elevated refractive index is attributed to the extended π-conjugation system of the molecule, which increases its polarizability and consequently its interaction with electromagnetic radiation [7].

The refractive index provides valuable information about the optical properties of the compound and its potential applications in optical materials and devices [22]. The high refractive index also correlates with the compound's ability to absorb light in specific regions of the spectrum, as evidenced by its characteristic yellow to brown coloration [5].

Flash Point (175.1°C)

Anthracene-9,10-dicarbaldehyde has a flash point of approximately 175.1°C, indicating the lowest temperature at which its vapors can ignite in the presence of an ignition source [7]. This relatively high flash point suggests that the compound has low volatility at room temperature and presents minimal fire hazard under normal handling conditions [9].

The flash point is an important safety parameter for handling, storage, and transportation considerations [7]. The high flash point of anthracene-9,10-dicarbaldehyde is consistent with its high boiling point and low vapor pressure at ambient temperatures, reflecting the strong intermolecular forces that must be overcome to generate sufficient vapor concentration for ignition [9].

Solubility Profile in Various Solvents

Anthracene-9,10-dicarbaldehyde exhibits a solubility profile characteristic of many aromatic compounds with polar functional groups [16]. The compound is insoluble in water due to its predominantly hydrophobic anthracene core, which cannot form favorable interactions with water molecules [13]. This insolubility in water is a common feature of polycyclic aromatic compounds and limits aqueous applications without the use of co-solvents or surfactants [16].

In contrast, anthracene-9,10-dicarbaldehyde demonstrates good solubility in a range of organic solvents, particularly those with intermediate to high polarity [12]. The compound is readily soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), making these solvents suitable for various laboratory applications including synthesis, purification, and analysis [16]. Tetrahydrofuran (THF) and acetone also serve as effective solvents for this compound [13].

The solubility in aromatic solvents such as toluene is moderate, reflecting favorable π-π interactions between the solvent and the anthracene core [16]. In alcohols such as ethanol, the compound shows limited solubility, likely due to the competing hydrogen-bonding networks of the alcohol molecules that must be disrupted to accommodate the solute [13]. Diphenyl ether has been specifically noted as a solvent used for UV-visible spectroscopic measurements of this compound, indicating sufficient solubility for analytical applications [5].

The solubility characteristics of anthracene-9,10-dicarbaldehyde are influenced by both the hydrophobic anthracene core and the polar aldehyde groups, resulting in a compound that preferentially dissolves in moderately polar organic solvents that can interact favorably with both structural components [16].

Stability and Reactivity Characteristics

Air Sensitivity Parameters

Anthracene-9,10-dicarbaldehyde exhibits notable sensitivity to air, particularly over extended periods [14]. This sensitivity is primarily attributed to the reactivity of the aldehyde groups, which can undergo oxidation when exposed to atmospheric oxygen [29]. The oxidation process typically converts the aldehyde groups to carboxylic acids, altering the chemical identity and properties of the compound [14].

The air sensitivity is enhanced by factors such as light exposure, elevated temperatures, and the presence of trace metal contaminants that can catalyze oxidation reactions [14]. Studies have shown that the rate of degradation increases significantly under these conditions, with noticeable changes in color and purity occurring over time [29]. The planar structure of the anthracene core may also contribute to the compound's reactivity by facilitating the adsorption of oxygen molecules on the surface of crystalline material [14].

Quantitative parameters for air sensitivity, such as degradation rates under standardized conditions, are not extensively documented in the accessible literature [29]. However, qualitative observations consistently indicate that protective measures are necessary to maintain the integrity of this compound during handling and storage [14].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant